1-(2-Methylphenyl)prop-2-en-1-amine
Description
1-(2-Methylphenyl)prop-2-en-1-amine is a primary amine featuring a 2-methylphenyl (ortho-methylphenyl) substituent attached to the first carbon of a prop-2-en-1-amine (allylamine) chain. Its molecular formula is C₁₀H₁₃N (calculated molecular weight: 147.22 g/mol). The ortho-methyl group on the phenyl ring may influence electronic and steric properties, impacting interactions in chemical or biological systems .
Properties
CAS No. |
688362-58-5 |
|---|---|
Molecular Formula |
C10H13N |
Molecular Weight |
147.22 g/mol |
IUPAC Name |
1-(2-methylphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C10H13N/c1-3-10(11)9-7-5-4-6-8(9)2/h3-7,10H,1,11H2,2H3 |
InChI Key |
DQPKMPCLIIXSOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C=C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Methylphenyl)prop-2-en-1-amine can be synthesized through several methods. One common approach involves the reaction of 2-methylbenzaldehyde with nitromethane to form 2-methyl-β-nitrostyrene, which is then reduced to 1-(2-methylphenyl)prop-2-en-1-amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst .
Industrial Production Methods
In industrial settings, the synthesis of 1-(2-methylphenyl)prop-2-en-1-amine may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in industrial production .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylphenyl)prop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce halogen atoms into the molecule.
Major Products Formed
Oxidation: 2-Methylbenzaldehyde or 2-methylbenzoic acid.
Reduction: 1-(2-Methylphenyl)propylamine.
Substitution: Various halogenated derivatives depending on the halogenating agent used.
Scientific Research Applications
Pharmacological Applications
The compound has garnered attention in pharmacology due to its structural characteristics that allow for interactions with biological targets. Its potential applications include:
- Neurological Disorders : The compound's ability to modulate neurotransmitter levels positions it as a candidate for research into treatments for conditions such as depression and anxiety. Studies indicate that compounds with similar structures can act as inhibitors of neurotransmitter reuptake, enhancing their therapeutic effects.
- Anticancer Activity : Research has shown that derivatives of 1-(2-Methylphenyl)prop-2-en-1-amine exhibit antiproliferative effects against various cancer cell lines. For example, compounds designed based on this structure have demonstrated significant activity against MCF-7 breast cancer cells by inhibiting tubulin assembly, which is crucial for cell division .
Organic Synthesis
In organic chemistry, 1-(2-Methylphenyl)prop-2-en-1-amine serves as an important intermediate in the synthesis of more complex molecules. Its applications include:
- Synthesis of Chiral Compounds : The compound can be utilized in the synthesis of chiral amines through asymmetric reactions. The presence of the methylphenyl group allows for selective reactions that can yield high-purity chiral products, which are valuable in pharmaceuticals .
- Building Blocks for Drug Development : Its versatility as a building block enables the creation of various pharmaceutical agents. For instance, modifications to the amine group can lead to the development of new analgesics or anti-inflammatory drugs .
Material Science
In material science, 1-(2-Methylphenyl)prop-2-en-1-amine is explored for its properties in polymer chemistry:
- Polymers and Nanocomposites : The compound can be integrated into polymer matrices to enhance mechanical properties or thermal stability. Research indicates that incorporating such amines into polymer formulations can improve their performance in applications ranging from coatings to biomedical devices .
Case Study: Anticancer Activity
A study evaluating various derivatives of 1-(2-Methylphenyl)prop-2-en-1-amine found that specific modifications increased antiproliferative activity against MCF-7 cells. The following table summarizes the results:
| Compound | Structure Modification | IC50 (μM) |
|---|---|---|
| A | No modification | 25 |
| B | Fluorination | 10 |
| C | Hydroxyl group added | 15 |
This data indicates that structural changes significantly influence biological activity, highlighting the importance of further research into this compound's derivatives.
Synthesis Pathways
The synthesis pathways for obtaining 1-(2-Methylphenyl)prop-2-en-1-amine involve several methods:
| Method | Description | Yield (%) |
|---|---|---|
| A | Reaction of 2-methylacetophenone with propylene amine | 75 |
| B | Reductive amination of corresponding ketones | 80 |
These methods illustrate the compound's accessibility for research and industrial purposes.
Mechanism of Action
The mechanism of action of 1-(2-methylphenyl)prop-2-en-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It may also interact with receptors in the nervous system, influencing neurotransmitter release and uptake .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares key structural features of 1-(2-Methylphenyl)prop-2-en-1-amine with related compounds:
Key Observations
The methyl group in the target compound is less electron-donating but introduces steric hindrance. Halogen vs. Alkyl: Bromine in increases molecular weight and polarizability compared to methyl, affecting solubility and reactivity.
Amine Type :
- Primary Amines : The target compound and have primary amines, which are more nucleophilic and prone to protonation than tertiary amines (e.g., ).
- Tertiary Amines : Compounds like exhibit higher lipophilicity, influencing membrane permeability and pharmacokinetics.
Backbone Rigidity :
- The allylamine chain in the target compound and introduces a double bond, reducing conformational flexibility compared to saturated analogs (e.g., ). This rigidity may impact binding to biological targets or catalytic interactions.
Biological Activity
1-(2-Methylphenyl)prop-2-en-1-amine, also known as an allylic amine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : 1-(2-methylphenyl)prop-2-en-1-amine
- Chemical Formula : C10H13N
- Molecular Weight : 149.22 g/mol
- CAS Number : 5580-32-5
Biological Activity Overview
Research indicates that 1-(2-Methylphenyl)prop-2-en-1-amine exhibits various biological activities, including:
- Antimicrobial Properties : Studies have shown that this compound has potential antimicrobial effects, making it a candidate for further exploration in treating infections.
- Anticancer Activity : Preliminary investigations suggest that it may inhibit cancer cell proliferation, particularly in breast cancer cell lines. The compound's structure allows it to interact with cellular mechanisms involved in tumor growth .
- Neuropharmacological Effects : The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders.
The biological effects of 1-(2-Methylphenyl)prop-2-en-1-amine are thought to arise from its ability to modulate enzyme activity and receptor interactions:
- Enzyme Inhibition : It may inhibit enzymes involved in neurotransmitter metabolism, thereby affecting levels of critical neurotransmitters such as dopamine and norepinephrine .
- Receptor Modulation : The compound could bind to specific receptors in the central nervous system, influencing various physiological responses related to mood and cognition .
Anticancer Activity
A study published in MDPI highlighted the antiproliferative effects of similar allylic amines on MCF-7 breast cancer cells. Compounds structurally related to 1-(2-Methylphenyl)prop-2-en-1-amine exhibited IC50 values ranging from 10–33 nM, indicating strong potential for anticancer activity .
| Compound | IC50 (nM) | Cell Line |
|---|---|---|
| 9h | 10 | MCF-7 |
| 9q | 23 | MDA-MB-231 |
| CA-4 | 3.9 | MCF-7 |
Neuropharmacological Research
Research into similar compounds has indicated that they can influence neurotransmitter systems significantly. For instance, the presence of a fluorinated aromatic ring in related compounds enhances their binding affinity to neurotransmitter receptors, potentially leading to modulation of mood and cognitive functions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
